molecular formula C16H28O4 B3055227 Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- CAS No. 63439-30-5

Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-

Cat. No. B3055227
CAS RN: 63439-30-5
M. Wt: 284.39 g/mol
InChI Key: POIHLMXBJJSFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-” is a chemical compound with the molecular formula C16H28O4 and a molecular weight of 284.39 . It is also known by its synonyms "Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-" .

properties

IUPAC Name

12-(2-methylprop-2-enoyloxy)dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-14(2)16(19)20-13-11-9-7-5-3-4-6-8-10-12-15(17)18/h1,3-13H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIHLMXBJJSFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512203
Record name 12-[(2-Methylacryloyl)oxy]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-

CAS RN

63439-30-5
Record name 12-[(2-Methylacryloyl)oxy]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.16 g of 12-hydroxydodecanoic acid in 30 ml of tetrahydrofuran (THF) is added 1.09 g of pyridine. The mixture is cooled to 0° C. and a solution of 1.04 g of methacryloyl chloride in 15 ml of THF is added dropwise. The mixture is allowed to warm to room temperature while stirring and is then stirred at ambient temperature for 12 hours. The solvent is then removed under reduced pressure and the residual solid is dissolved in 25 ml of diethylether. The solution is washed with distilled water, dried over magnesium sulfate and then evaporated to dryness. The product is purified by chromatography, using a 1:2 mixture of ethylacetate and hexane to give 1.5 g (53% yield) of 12-methacryloyloxydodecanoic acid.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-
Reactant of Route 2
Reactant of Route 2
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-
Reactant of Route 3
Reactant of Route 3
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-
Reactant of Route 4
Reactant of Route 4
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-
Reactant of Route 5
Reactant of Route 5
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-
Reactant of Route 6
Reactant of Route 6
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.